2-(Diethylamino)thiazole-4-boronic acid

Catalog No.
S6703841
CAS No.
1309981-20-1
M.F
C7H13BN2O2S
M. Wt
200.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)thiazole-4-boronic acid

CAS Number

1309981-20-1

Product Name

2-(Diethylamino)thiazole-4-boronic acid

IUPAC Name

[2-(diethylamino)-1,3-thiazol-4-yl]boronic acid

Molecular Formula

C7H13BN2O2S

Molecular Weight

200.07 g/mol

InChI

InChI=1S/C7H13BN2O2S/c1-3-10(4-2)7-9-6(5-13-7)8(11)12/h5,11-12H,3-4H2,1-2H3

InChI Key

ZCUQVOOPGYTOGM-UHFFFAOYSA-N

SMILES

B(C1=CSC(=N1)N(CC)CC)(O)O

Canonical SMILES

B(C1=CSC(=N1)N(CC)CC)(O)O
  • Organic synthesis: The presence of the boronic acid functional group suggests potential applications in Suzuki-Miyaura coupling reactions, a common method for carbon-carbon bond formation in organic synthesis [].
  • Medicinal chemistry: The thiazole ring is a core structure found in many bioactive molecules []. 2-(Diethylamino)thiazole-4-boronic acid could be a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the thiazole moiety.

2-(Diethylamino)thiazole-4-boronic acid is an organic compound that belongs to the class of thiazoles and boronic acids. It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, along with a boronic acid functional group characterized by a boron atom bonded to two hydroxyl groups. This compound is notable for its potential applications in medicinal chemistry, particularly due to its ability to form reversible covalent bonds with diols and other nucleophiles, making it valuable in sensing and detection applications, as well as in enzyme inhibition.

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
  • Reduction: The thiazole ring can undergo reduction under certain conditions, although this is less common.
  • Substitution Reactions: The compound can engage in substitution reactions, particularly at the boronic acid group, allowing for the introduction of different functional groups through processes like the Suzuki-Miyaura coupling.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation processes. Typical reaction conditions involve moderate temperatures and inert atmospheres to minimize side reactions.

Research indicates that 2-(Diethylamino)thiazole-4-boronic acid exhibits potential antimicrobial and antiviral activities, positioning it as a candidate for drug development. Its mechanism of action often involves the inhibition of enzymes by binding to active site residues, which modulates their activity. This unique interaction capability is attributed to the compound's boronic acid group, which can form reversible covalent bonds with biological targets .

The synthesis of 2-(Diethylamino)thiazole-4-boronic acid typically involves several key steps:

  • Formation of the Thiazole Ring: This can be achieved through the reaction of diethylamine with a thiazole precursor.
  • Introduction of the Boronic Acid Group: This step generally involves a borylation reaction using a reagent such as triisopropylborate in the presence of a base like potassium carbonate.

In industrial settings, these methods are scaled up to optimize yield and purity through controlled reaction conditions and purification steps.

2-(Diethylamino)thiazole-4-boronic acid has diverse applications across various fields:

  • Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential therapeutic agents.
  • Chemical Research: The compound serves as an important building block in organic synthesis, particularly in creating complex organic molecules.
  • Material Science: It finds applications in the development of advanced materials and polymers due to its unique chemical properties .

Studies on the interactions of 2-(Diethylamino)thiazole-4-boronic acid with biological molecules have shown that it can bind effectively to proteins such as bovine serum albumin. This binding behavior has been explored using multi-spectroscopic techniques, density functional theory calculations, and molecular dynamics simulations, which provide insights into its thermodynamics and binding affinities .

Several compounds share structural similarities with 2-(Diethylamino)thiazole-4-boronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acidThiazole ring + Boronic acidPotential activity against specific cancer cell lines
2-Aminothiazole derivativesThiazole backboneExhibits antioxidant properties
2-(Diethylamino)-5-methylthiazoleSimilar thiazole structureAntimicrobial activity against various pathogens

The uniqueness of 2-(Diethylamino)thiazole-4-boronic acid lies in its specific diethylamino substitution on the thiazole ring combined with its boronic acid functionality, which enhances its reactivity and biological activity compared to other similar compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

200.0790790 g/mol

Monoisotopic Mass

200.0790790 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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